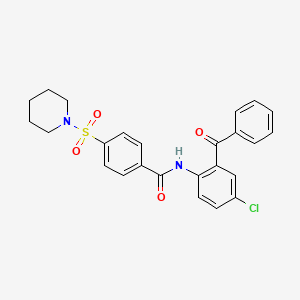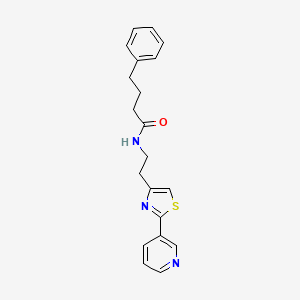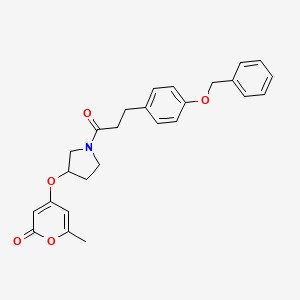
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzyloxy group and a propanoyl group attached to the pyrrolidine ring, and a 2H-pyran-2-one group attached via an ether linkage .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
Pyrrolidine, a component of the compound, is a colourless liquid that is miscible with water and most organic solvents . The physical and chemical properties of the specific compound would depend on the other groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of 4H-Pyran Derivatives
A study introduced an efficient microwave-assisted procedure for synthesizing polysubstituted 4H-pyran derivatives. This method involves a one-pot process with successive Knoevenagel condensation, Michael addition, and intramolecular cyclization, offering advantages such as short reaction time and high yields. The structure of the synthesized compounds was confirmed through various spectroscopic techniques. Importantly, some of these compounds demonstrated potent anticancer activity against a range of human cancer cell lines across different cancer panels, highlighting their potential in cancer research (Hadiyal et al., 2020).
Unusual Tandem Reaction Pathways
Tandem Reaction of 2H-Pyran-2-ones with Benzaldehydes
Research revealed an unusual tandem reaction involving oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening when 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones reacted with benzaldehydes. The reaction's path was influenced by the nature of substituents on benzaldehydes, with electron-donating groups slowing the reaction while electron-withdrawing groups accelerated it, indicating a normal electron demand pathway (Khatri & Samant, 2015).
Photocatalytic Oxidative Cyclization
Photocatalytic Transformation of Pyrones
A novel photocatalytic oxidative cyclization method was used to transform 2-pyrones into 4-pyrones, utilizing UV light and CuAlO2 as a catalyst. This method led to the synthesis of new benzochromenones and phenyl-chromenones, which were fully characterized using spectroscopic methods. This approach presents a rapid and efficient pathway for synthesizing these compounds, potentially expanding their application in various fields (Ait‐Baziz et al., 2014).
Innovative Synthesis Methods
Efficient Synthesis of Thiazolyl-Pyranone Derivatives
A study detailed an efficient, one-pot, two-step method for synthesizing 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one derivatives. The synthesis involved a multi-component reaction, yielding compounds with potential for further biological application due to the simplicity of the procedure and the high yields of the products (Bade & Vedula, 2015).
Zukünftige Richtungen
The compound could potentially be explored for its biological activity, given the presence of the pyrrolidine ring which is known to be a versatile scaffold for novel biologically active compounds . Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-19-15-24(16-26(29)31-19)32-23-13-14-27(17-23)25(28)12-9-20-7-10-22(11-8-20)30-18-21-5-3-2-4-6-21/h2-8,10-11,15-16,23H,9,12-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOCLCZJVHFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


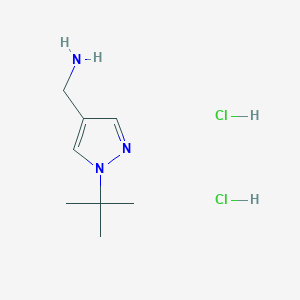
![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)
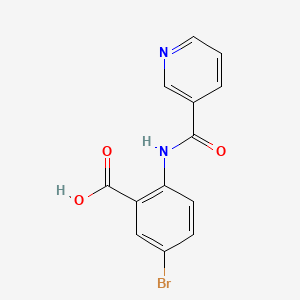
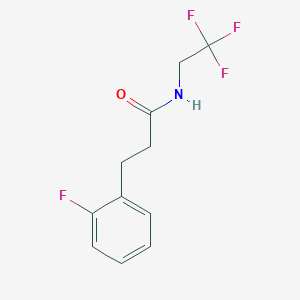
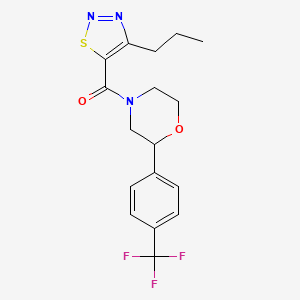

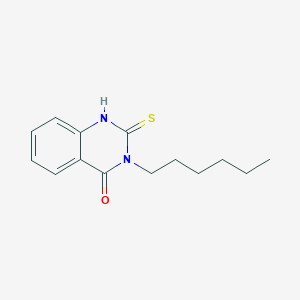
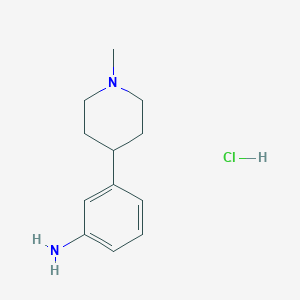
![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)

